molecular formula C22H17ClN2O5 B5148751 N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide

N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide

Cat. No. B5148751
M. Wt: 424.8 g/mol
InChI Key: IUGFHJIWTZULMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide, also known as BPN or Benzamide, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPN belongs to the class of benzamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide is not fully understood. However, it has been shown to interact with various cellular targets, including histone deacetylases, protein kinases, and G protein-coupled receptors. N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide has been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression. Inhibition of histone deacetylases can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide has also been shown to have neuroprotective properties and can prevent neuronal death caused by oxidative stress. In addition, N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide is also stable and can be stored for long periods without degradation. However, the limitations of N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide include its limited solubility in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

For research include the optimization of the synthesis method, elucidation of the mechanism of action, and exploration of potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide involves the reaction of 4-chloro-2-nitroaniline with benzoyl chloride in the presence of an acid catalyst. The resulting product is then reacted with ethoxyamine to produce N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide. The synthesis method has been optimized to produce high yields of N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide, and the purity of the compound has been confirmed through various analytical techniques.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide has been shown to have neuroprotective properties and can prevent neuronal death caused by oxidative stress.

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O5/c1-2-30-20-11-8-15(12-19(20)25(28)29)22(27)24-18-10-9-16(23)13-17(18)21(26)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGFHJIWTZULMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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